6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is a chemical compound with the molecular formula CHClN. It belongs to the quinazoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its potential therapeutic effects, including antimicrobial and anticancer properties .
This compound is classified under quinazolines, a class of heterocyclic compounds that contain a fused benzene and pyrimidine ring. Quinazolines are often explored for their pharmacological properties, making them significant in drug discovery and development. The specific structure of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine includes a chlorine atom at the sixth position, a dimethylamino group at the second position, and a phenyl group at the fourth position of the quinazoline ring.
The synthesis of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine typically involves the following steps:
In industrial settings, this process is scaled up using large reactors with controlled temperature and pressure to improve yield and consistency.
The molecular structure of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine can be described as follows:
The compound exhibits a planar structure due to the aromatic nature of the phenyl group and the fused ring system of quinazoline, which contributes to its potential biological activity .
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine can undergo various chemical reactions:
The reactions can yield various products:
The mechanism of action for 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets within biological systems:
These interactions are essential for understanding its potential therapeutic applications.
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine has several scientific applications:
The therapeutic exploration of quinazolines spans over a century, evolving from natural product isolations to sophisticated synthetic drug design. Initial interest arose from natural alkaloids like vasicine (Adhatoda vasica), traditionally used for bronchodilation, and rutecarpine, employed in traditional medicine for gastrointestinal and inflammatory conditions [6]. Systematic chemical investigations in the mid-20th century revealed the core's synthetic accessibility and modifiability, paving the way for targeted drug development. Key milestones include the introduction of prazosin (α1-adrenergic antagonist for hypertension) and terazosin (benign prostatic hyperplasia treatment), demonstrating the clinical viability of substituted quinazolines [6] [8].
The late 20th and early 21st centuries witnessed a surge in quinazoline-based oncology agents, driven by structure-based drug design. Gefitinib and erlotinib, first-generation EGFR tyrosine kinase inhibitors, revolutionized the treatment of non-small cell lung cancer harboring specific EGFR mutations. Lapatinib, a dual EGFR/HER2 inhibitor, provided an effective option for HER2-positive breast cancer, particularly in trastuzumab-resistant cases. Vandetanib, targeting RET, VEGFR, and EGFR kinases, became the first FDA-approved drug for symptomatic medullary thyroid cancer [6] [9]. These successes cemented the quinazoline scaffold's status as a critical pharmacophore in modern drug discovery, capable of yielding high-affinity, selective kinase inhibitors and other therapeutic agents. This rich history provides the foundation for developing novel analogues like 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine, exploring new structure-activity relationships (SAR) and biological targets [6] [9].
Halogenation, particularly chlorination, is a pivotal structural modification strategy employed to optimize the pharmacokinetic and pharmacodynamic profiles of quinazoline derivatives. The incorporation of chlorine atoms significantly influences electronic distribution, lipophilicity, molecular conformation, and binding interactions within biological targets [3] [8].
Table 1: Influence of Chlorine Position on Quinazoline Biological Activity
Chlorine Position(s) | Compound Class/Example | Key Biological Activity Enhancement | Reference |
---|---|---|---|
6- | Quinazoline-4-thiones (e.g., 2f) | Potent antimycobacterial activity (MIC < isoniazid for M. avium) | [3] |
6,7- | 4-Anilinoquinazolines | Decreased apoptosis-inducing activity (SAR study) | [9] |
2- | 4-Anilinoquinazolines (e.g., MPI-0441138) | Essential for potent caspase-3 activation (EC₅₀ = 2 nM) & tubulin inhibition | [9] |
5- | AZD0530 (Saracatinib) | Contributed to c-Src/Abl kinase inhibition potency and selectivity | [10] |
The N,N-dimethylamino group (-N(CH₃)₂) is a frequently employed substituent in drug design, valued for its ability to modulate key physicochemical and pharmacological properties. Its incorporation at the 2-position of the quinazoline ring, as in 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine, confers distinct advantages influencing target engagement, selectivity, and drug-like behavior [5] [7].
Table 2: Contributions of the N,N-Dimethylamino Group to Quinazoline Drug Properties
Property Influenced | Mechanism/Effect | Consequence for Drug Profile |
---|---|---|
Target Binding Affinity | Ionic interaction (protonated form), Hydrogen Bond Acceptance (lone pair) | Enhanced potency; Improved specificity via complementary interactions |
Target Selectivity | Steric exclusion from off-target sites; Optimal conformational positioning | Reduced off-target effects; Improved therapeutic index |
Lipophilicity (LogP/D) | Hydrophobic contribution of methyl groups; Ionization state dependence | Enhanced membrane permeability; Potential for improved tissue penetration |
Solubility | Increased water solubility of protonated form (salt formation) | Improved absorption potential; Formulation advantages |
Metabolic Stability | Potential for oxidative N-dealkylation (can be slow); Possible steric shielding | Variable; Can be a metabolic soft spot or relatively stable |
The strategic combination of the 6-chloro substituent and the N,N-dimethylamino group at the 2-position, anchored on the 4-phenylquinazoline scaffold, defines a distinct chemical space for 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine. This structure integrates the electronic and lipophilic advantages of chlorination with the target interaction versatility and ADME-modifying potential of the dimethylamino group. While specific biological data for this exact compound requires further investigation, the established SAR principles derived from structurally related quinazolines strongly support its potential as a lead candidate for targeting diverse disease pathways, warranting focused synthesis and pharmacological evaluation [3] [5] [8].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: